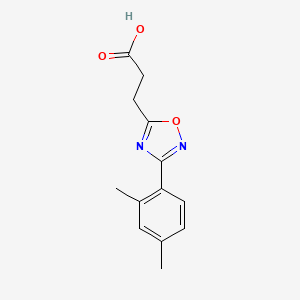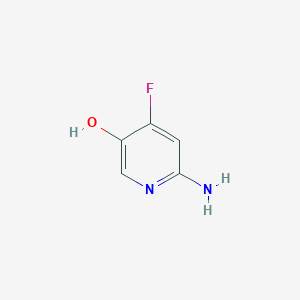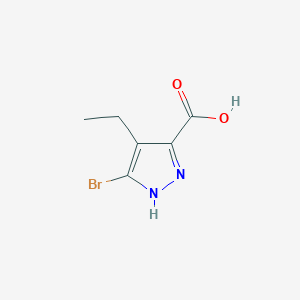
5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and an ethyl group on the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-3,5-dibromo-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include halogenation, alkylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid derivatives with oxidized side chains.
Reduction: Formation of 4-ethyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its derivatives may serve as potential leads for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
4-Ethyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in certain chemical transformations.
5-Bromo-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which may affect its steric properties and reactivity.
5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which may influence its chemical behavior.
Uniqueness: The presence of both the bromine atom and the ethyl group in 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid makes it unique in terms of its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
5-bromo-4-ethyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-3-4(6(10)11)8-9-5(3)7/h2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KFHHNULMDDPHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


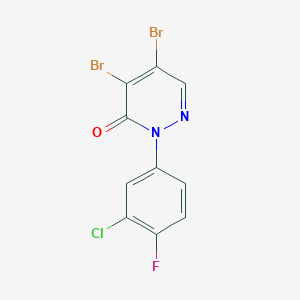
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)

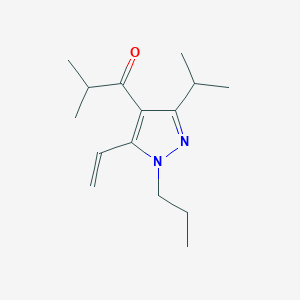
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)

![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
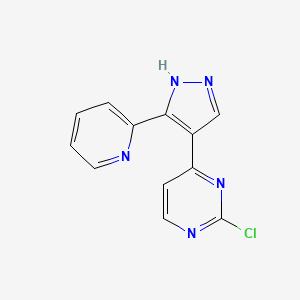
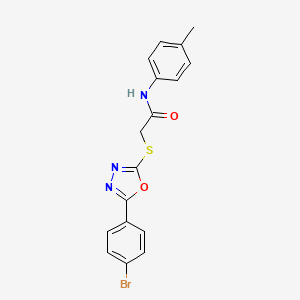
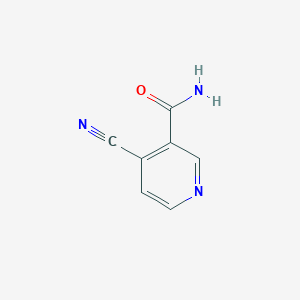
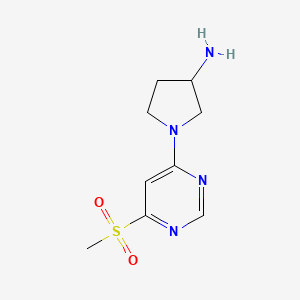
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
